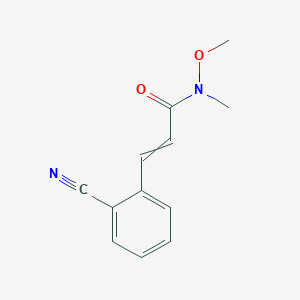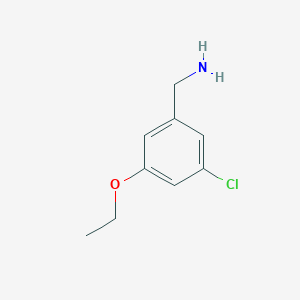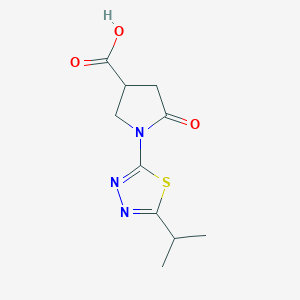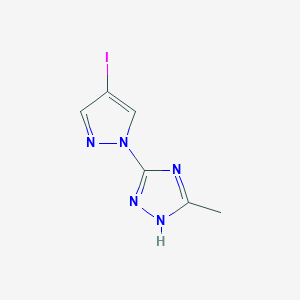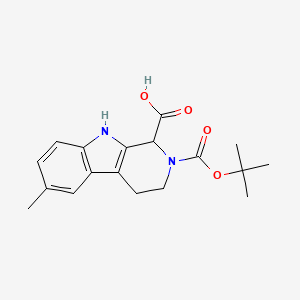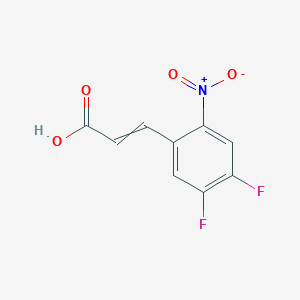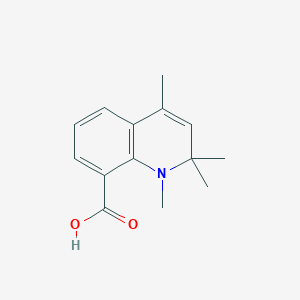
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride
Übersicht
Beschreibung
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2568822-19-3 . It is also known as N,N-bis (2-methoxyethyl)azetidin-3-amine dihydrochloride with the CAS Number: 1955556-92-9 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is1S/C9H20N2O2.2ClH/c1-12-5-3-11 (4-6-13-2)9-7-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics and Synthetic Applications
Azetidines, including 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride, are a class of four-membered azaheterocycles noted for their thermal stability and ease of handling. They undergo various reactions with electrophiles and nucleophiles, facilitating the synthesis of valuable chemical entities like amides, alkenes, and amines. Azetidines are precursors for the construction of complex structures such as piperidines, pyrrolidines, and pyrroles. The versatility of azetidines extends to the synthesis of azetidin-2-ones (β-lactams), which are crucial for producing a broad spectrum of heterocyclic compounds. These compounds find extensive applications, including serving as cholesterol absorption inhibitors, enzyme inhibitors, anticancer agents, and hypoglycemic agents. Ezetimibe, a monocyclic azetidin-2-one, is a notable example currently used clinically as a cholesterol absorption inhibitor (Singh, D’hooghe, & Kimpe, 2008).
Therapeutic Applications
A series of 3-phenoxy-1,4-diarylazetidin-2-ones demonstrated potent antiproliferative properties and exhibited significant activity against breast cancer cells, disrupting microtubular structures and inducing apoptosis. These compounds interacted with the colchicine-binding site on β-tubulin, displaying high efficacy in cancer cell line screenings (Greene et al., 2016).
Anti-inflammatory and Antimicrobial Properties
New derivatives of azetidin-2-one were synthesized and found to exhibit potent anti-inflammatory effects. The structural integrity and anti-inflammatory potency of these compounds were confirmed through various spectral and elemental analyses (Sharma, Maheshwari, & Bindal, 2013). Moreover, certain azetidin-2-ones demonstrated significant antimicrobial activity, suggesting their potential as therapeutic agents in combating microbial infections (Halve, Dubey, Bhadauria, Bhaskar, & Gaour, 2007).
Antioxidant and Antitubercular Activities
Novel thiazole derivatives, synthesized from azetidinones, showcased potent in vitro antioxidant properties. These findings are pivotal for the development of new therapeutic agents with antioxidant capacities (Jaishree, Ramdas, Sachin, & Ramesh, 2012). Additionally, pyrimidine-azitidinone analogues were synthesized and evaluated for their antimicrobial and antitubercular activities, indicating their potential in designing antibacterial and antitubercular drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-9-3-2-8-4-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIGRLPWEPRRGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






